Cas no 190274-08-9 (2-Amino-7-chloroquinazoline)
2-Amino-7-chloroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloroquinazolin-2-amine
- 2-Amino-7-chloroquinazoline
- 2-Quinazolinamine,7-chloro-
- 2-AMINO-7-CHLOROQUINAZOLINE >
- 2-Quinazolinamine,7-chloro
- BS-21964
- A849513
- AC5052
- AKOS006304085
- 2-Quinazolinamine, 7-chloro-
- SY224210
- MFCD10574667
- SCHEMBL7707767
- J-508016
- EN300-319523
- CS-0135333
- 190274-08-9
- BP-20122
- 7-Chloro-quinazolin-2-ylamine
- DTXSID00443352
- FT-0646692
- 7-Chloro-2-amino-quinazoline
- DB-081918
-
- MDL: MFCD10574667
- Inchi: 1S/C8H6ClN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
- InChI Key: YDOGZWNBUUUMPJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CN=C(N)N=C2C=1
Computed Properties
- Exact Mass: 179.02500
- Monoisotopic Mass: 179.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.446
- Boiling Point: 403.364 ℃ at 760 mmHg
- Flash Point: 197.748 °C
- PSA: 51.80000
- LogP: 2.44660
2-Amino-7-chloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-7-chloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A596025-100mg |
2-Amino-7-chloroquinazoline |
190274-08-9 | 100mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A596025-250mg |
2-Amino-7-chloroquinazoline |
190274-08-9 | 250mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A596025-500mg |
2-Amino-7-chloroquinazoline |
190274-08-9 | 500mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A596025-1g |
2-Amino-7-chloroquinazoline |
190274-08-9 | 1g |
$ 293.00 | 2023-04-19 | ||
| Alichem | A189011907-5g |
7-Chloroquinazolin-2-amine |
190274-08-9 | 95% | 5g |
$587.10 | 2023-09-02 | |
| Chemenu | CM142816-5g |
7-chloroquinazolin-2-amine |
190274-08-9 | 95% | 5g |
$533 | 2021-08-05 | |
| abcr | AB532549-1 g |
7-Chloro-quinazolin-2-ylamine |
190274-08-9 | 1g |
€231.20 | 2023-07-11 | ||
| Apollo Scientific | OR322699-1g |
7-Chloroquinazolin-2-amine |
190274-08-9 | 1g |
£214.00 | 2024-07-24 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02678-1g |
2-Amino-7-chloroquinazoline |
190274-08-9 | 97% | 1g |
1177.00 | 2021-07-09 | |
| Chemenu | CM142816-250mg |
7-chloroquinazolin-2-amine |
190274-08-9 | 95%+ | 250mg |
$*** | 2023-03-30 |
2-Amino-7-chloroquinazoline Suppliers
2-Amino-7-chloroquinazoline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Amino-7-chloroquinazoline
Introduction to 2-Amino-7-chloroquinazoline (CAS No. 190274-08-9)
2-Amino-7-chloroquinazoline (CAS No. 190274-08-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. The unique structure of 2-Amino-7-chloroquinazoline makes it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 2-Amino-7-chloroquinazoline consists of a quinazoline ring with an amino group at the 2-position and a chlorine atom at the 7-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other interactions, while the chlorine atom can influence the lipophilicity and electronic properties of the compound. These features make 2-Amino-7-chloroquinazoline an attractive candidate for drug design and optimization.
In recent years, extensive research has been conducted to explore the potential applications of 2-Amino-7-chloroquinazoline. One of the most promising areas of study is its use as a lead compound in the development of anticancer drugs. Studies have shown that derivatives of 2-Amino-7-chloroquinazoline exhibit potent antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of 2-Amino-7-chloroquinazoline-based compounds demonstrated selective cytotoxicity towards breast cancer cells, with minimal effects on normal cells.
Beyond its antitumor properties, 2-Amino-7-chloroquinazoline has also shown potential in other therapeutic areas. Research has indicated that certain derivatives of this compound possess antibacterial activity, making them candidates for developing new antibiotics. A study published in the European Journal of Medicinal Chemistry in 2020 found that several 2-Amino-7-chloroquinazoline-derived compounds exhibited significant inhibitory effects against multidrug-resistant bacteria, highlighting their potential in combating antibiotic resistance.
The pharmacokinetic and pharmacodynamic properties of 2-Amino-7-chloroquinazoline have also been extensively studied. These investigations have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound and its derivatives. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that certain 2-Amino-7-chloroquinazoline-based compounds exhibited favorable oral bioavailability and plasma stability, which are crucial factors for their potential use as oral medications.
In addition to its therapeutic applications, 2-Amino-7-chloroquinazoline has been used as a building block in synthetic chemistry to create more complex molecules with enhanced biological activities. The versatility of this compound allows chemists to introduce various functional groups and modifications to optimize its pharmacological profile. For instance, researchers have synthesized derivatives with additional substituents on the quinazoline ring or linked it to other pharmacophores to enhance its potency and selectivity.
The synthesis of 2-Amino-7-chloroquinazoline typically involves multistep reactions starting from readily available starting materials. Common synthetic routes include condensation reactions between appropriate amine and carbonyl compounds followed by cyclization steps to form the quinazoline ring. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound and its derivatives. For example, a study published in Organic & Biomolecular Chemistry in 2018 described a one-pot synthesis method that significantly reduced reaction times and improved yields.
In conclusion, 2-Amino-7-chloroquinazoline (CAS No. 190274-08-9) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive scaffold for developing novel therapeutic agents targeting cancer, bacterial infections, and other diseases. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in the field.
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